2-Bromobutyl acetate chemical properties
2-Bromobutyl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromobutyl Acetate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-Bromobutyl acetate (CAS No: 13333-04-5). As a bifunctional molecule, 2-Bromobutyl acetate serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical application and theoretical underpinnings of this versatile reagent.
Core Chemical Profile: Identity and Physicochemical Properties
2-Bromobutyl acetate is a halogenated ester that possesses two reactive centers: an electrophilic carbon atom bonded to a bromine atom, which is a good leaving group, and an ester functional group. These features make it a useful building block for introducing a C4 acetate moiety into a target molecule.
Chemical Identity
Precise identification of a chemical substance is paramount for reproducibility and safety in a research setting. The key identifiers for 2-Bromobutyl acetate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-bromobutyl acetate | [1] |
| CAS Number | 13333-04-5 | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Chemical Structure | CCC(Br)COC(=O)C | [1] |
| InChI | InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 | [1] |
| InChIKey | GURAWRUJYKNGQZ-UHFFFAOYSA-N | [1] |
| Synonyms | 1-acetoxy-2-bromobutane, 2-bromobutylacetate | [1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification methods. While specific experimental data for 2-Bromobutyl acetate is sparse, the properties of its isomers, particularly 4-Bromobutyl acetate, are well-documented and provide a useful reference.
| Property | 2-Bromobutyl acetate (Predicted/Limited Data) | 4-Bromobutyl acetate (for comparison) | Source |
| Appearance | Clear, colorless liquid | Clear, colorless to slightly yellow oil/liquid | [2][3][4] |
| Boiling Point | Not available | 92-93 °C at 12 mmHg | [2][5][6][7] |
| Density | Not available | 1.348 g/mL at 25 °C | [2][5][6][7] |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, methanol; Insoluble in water | [2][3] |
| Refractive Index | Not available | n20/D 1.46 | [2][6][7] |
| Flash Point | Not available | 109 °C (228.2 °F) - closed cup | [7] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of bromoalkyl acetates like 2-Bromobutyl acetate can be approached through several established organic chemistry transformations. A common strategy involves the esterification of the corresponding bromo-alcohol. Alternatively, the bromination of a suitable precursor can be employed.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic routes to 2-Bromobutyl acetate.
The choice between these methods depends on the availability of starting materials, desired purity, and scalability of the reaction. The esterification of 2-bromo-1-butanol is often a straightforward and high-yielding approach.
Core Reactivity: The S(_N)2 Mechanism
The primary utility of 2-Bromobutyl acetate in synthetic chemistry stems from its function as an alkylating agent. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom, which also serves as an excellent leaving group. This makes the compound susceptible to attack by a wide range of nucleophiles.
The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is particularly true for primary and secondary alkyl halides like 2-Bromobutyl acetate. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the chiral center. For instance, the reaction of (S)-2-bromobutane with sodium acetate yields (R)-sec-butyl acetate, demonstrating this stereochemical outcome.[8] This principle is directly applicable to 2-Bromobutyl acetate.
The S(_N)2 mechanism involves a single transition state where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.
Caption: S(_N)2 Reaction Mechanism of 2-Bromobutyl Acetate.
Experimental Protocol: Nucleophilic Substitution
The following protocol outlines a general procedure for the N-alkylation of a heterocyclic amine with 2-Bromobutyl acetate. This protocol is a self-validating system; successful product formation, which can be monitored by TLC and confirmed by NMR and MS, validates the procedure.
Objective: To synthesize an N-alkylated product by reacting a nitrogen-containing heterocycle with 2-Bromobutyl acetate.
Materials:
-
Nitrogen-containing heterocycle (substrate) (1.0 eq.)
-
2-Bromobutyl acetate (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the nitrogen-containing heterocycle (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the substrate).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Add 2-Bromobutyl acetate (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate gradient of hexane and ethyl acetate to yield the pure N-alkylated product.
Spectroscopic Characterization
While a publicly available, experimentally verified spectrum for 2-Bromobutyl acetate is not readily accessible, its structure allows for the prediction of its key spectroscopic features. These predicted data are invaluable for the identification and characterization of the compound during synthesis and analysis.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR (CDCl₃) | ~ 4.2-4.0 ppm (m, 1H)~ 4.1-3.9 ppm (m, 2H)~ 2.1 ppm (s, 3H)~ 1.9-1.7 ppm (m, 2H)~ 1.0 ppm (t, 3H) | CH-BrCH₂-OCH₃ (acetyl)CH₂ (butyl)CH₃ (butyl) |
| ¹³C NMR (CDCl₃) | ~ 170 ppm~ 65 ppm~ 50 ppm~ 30 ppm~ 21 ppm~ 10 ppm | C=O (ester)CH₂-OCH-BrCH₂ (butyl)CH₃ (acetyl)CH₃ (butyl) |
| FT-IR (neat) | ~ 2965 cm⁻¹~ 1745 cm⁻¹~ 1235 cm⁻¹~ 650 cm⁻¹ | C-H (sp³) stretchC=O (ester) stretchC-O (ester) stretchC-Br stretch |
Safety and Handling
As with all bromo-organic compounds, 2-Bromobutyl acetate must be handled with appropriate care. It is classified as an irritant and should be handled in a well-ventilated area, preferably a chemical fume hood.[9][10]
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. | [9][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors/spray. Wash hands thoroughly after handling. Keep away from open flames, hot surfaces, and sources of ignition. | [9][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, acids, and bases. | [9][10][12] |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture. | [9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [9][11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9][11] |
Conclusion
2-Bromobutyl acetate is a versatile synthetic intermediate with well-defined reactivity, primarily governed by the S(_N)2 displacement of its bromide leaving group. Its utility in constructing more complex molecular architectures makes it a valuable tool for medicinal chemists and material scientists. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and safe implementation in a laboratory setting.
References
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Fangfang, W. (2008). A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. Chemical Research. Retrieved from [Link]
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Brainly. (2023). (S)-2-bromobutane reacted with sodium acetate to produce (R)-sec-butyl acetate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]
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ChemSynthesis. (2025). 4-bromobutyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14204601, 3-Bromobutyl acetate. Retrieved from [Link]
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